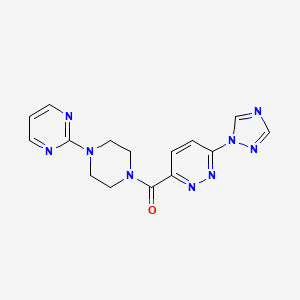
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The development and study of novel compounds with potential therapeutic applications often involve extensive analysis of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound of interest involves complex heterocyclic structures, which are significant in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler molecules. For example, derivatives of pyridazinone and triazinone have been synthesized through various methods, involving cyclization reactions, condensation, and modifications of existing functional groups to introduce new pharmacophoric elements (El-Agrody et al., 2001).
Molecular Structure Analysis
The molecular structure significantly influences the biological activity and physical properties of compounds. Techniques such as X-ray crystallography and molecular orbital calculations have been used to determine the crystal structures and electronic properties of anticonvulsant compounds, revealing how substitutions on the heterocyclic systems affect molecular orientation and electronic distribution (Georges et al., 1989).
Chemical Reactions and Properties
The reactivity of a compound towards different reagents provides insight into its chemical properties. For instance, the synthesis of triazolo-pyridazine derivatives and their evaluation as anti-diabetic drugs highlight the importance of understanding the chemical reactions involved in modifying the core structure to enhance biological activity (Bindu et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical application of compounds. These properties are often influenced by the molecular structure and can be tailored through chemical synthesis to improve drug formulation and delivery.
Chemical Properties Analysis
Chemical properties, including reactivity with different functional groups, stability under various conditions, and potential for chemical modifications, are essential for developing therapeutically relevant compounds. Studies on cyclocondensation reactions and the formation of novel heterocyclic systems provide valuable insights into the chemical behavior of complex molecules (Bitha et al., 1988).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Design
- The synthesis and characterization of novel heterocyclic compounds, including pyridazines, triazoles, and pyrimidines, have been explored for their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are often investigated for their pharmacological properties and could serve as the foundation for developing new therapeutic agents. For example, studies have demonstrated the synthesis of various heterocyclic derivatives showing antimicrobial activity, indicating the relevance of such structures in drug discovery processes (Patel et al., 2011; Hossan et al., 2012).
Structural and Electronic Properties
- Investigations into the structural and electronic properties of anticonvulsant drugs have highlighted the importance of understanding the molecular configuration and electronic distribution in heterocyclic compounds. Such studies are crucial for designing drugs with targeted properties and minimal side effects (Georges et al., 1989). These insights are essential for the rational design of new compounds with enhanced biological activity and specificity.
Biological Activity and Pharmacophore Modeling
- The development of pharmacophore models based on heterocyclic structures has been a key strategy in discovering new therapeutic agents. By analyzing the biological activity of compounds with specific heterocyclic cores, researchers can identify crucial interactions between drugs and their biological targets, leading to the optimization of drug efficacy and selectivity (Betti et al., 2002). This approach has been instrumental in identifying potential inhibitors for various biological receptors, demonstrating the versatility and importance of heterocyclic compounds in drug design.
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-14(12-2-3-13(21-20-12)24-11-16-10-19-24)22-6-8-23(9-7-22)15-17-4-1-5-18-15/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZPQBZSRPDOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)
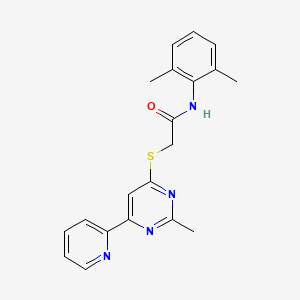
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)
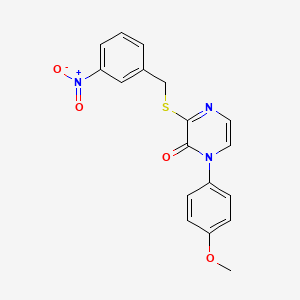
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
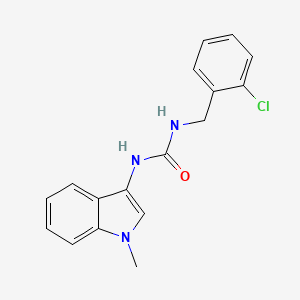
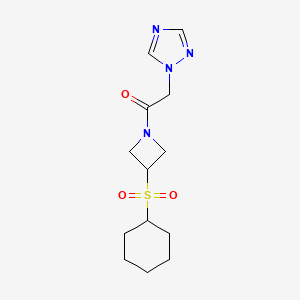
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
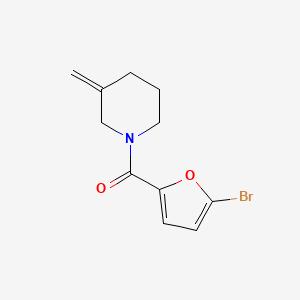
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)
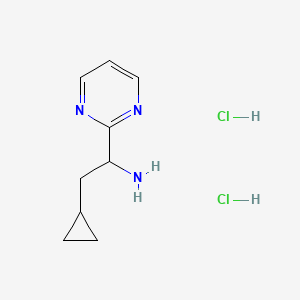
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)